3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions.
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Preparation of Pyrazole Intermediate
Starting Material: 4-methoxyphenylhydrazine
Reaction: Condensation with ethyl acetoacetate
Conditions: Acidic or basic medium, reflux
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Preparation of Triazole Intermediate
Starting Material: 4-methoxyphenylacetic acid
Reaction: Cyclization with hydrazine and subsequent reaction with an appropriate nitrile
Conditions: Elevated temperature, catalytic amounts of acid or base
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Coupling Reaction
Reagents: Pyrazole intermediate, triazole intermediate, and a coupling agent (e.g., EDCI, DCC)
Conditions: Room temperature to moderate heating, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
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Oxidation
Reagents: KMnO₄, H₂O₂
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the methoxyphenyl groups
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Reduction
Reagents: NaBH₄, LiAlH₄
Conditions: Solvent such as ethanol or THF
Products: Reduced forms of the carboxamide group
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Substitution
Reagents: Halogenating agents (e.g., NBS, Br₂)
Conditions: Solvent such as dichloromethane, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Halogenating Agents: NBS, Br₂
Solvents: Ethanol, THF, dichloromethane
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicine, 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the triazole and pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
- 4-methoxyphenylacetic acid derivatives
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide stands out due to its combined structural features, which provide a unique set of chemical and biological properties. The presence of both pyrazole and triazole rings, along with methoxyphenyl groups, offers a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C23H24N6O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-29-20(14-19(28-29)16-7-11-18(32-3)12-8-16)22(30)25-23-24-21(26-27-23)13-6-15-4-9-17(31-2)10-5-15/h4-5,7-12,14H,6,13H2,1-3H3,(H2,24,25,26,27,30) |
InChI Key |
SHTTYSAAPRHCEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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